molecular formula C13H18ClN3O2S B4266958 2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No. B4266958
M. Wt: 315.82 g/mol
InChI Key: PILHKLIEUITFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, C14H20ClN3O2S, and is commonly referred to as CMET.

Mechanism of Action

The mechanism of action of CMET involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. CMET has been found to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are known to play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
CMET has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CMET can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that CMET can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMET in lab experiments is its potent anti-cancer activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using CMET in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of CMET. One of the major areas of interest is the development of novel analogs of CMET that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the precise mechanism of action of CMET and to identify potential biomarkers for predicting its efficacy in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of CMET in humans.

Scientific Research Applications

CMET has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where CMET has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. Additionally, CMET has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)propanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-11-6-5-10(14)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILHKLIEUITFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

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